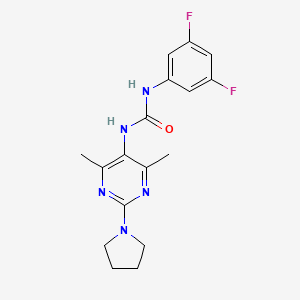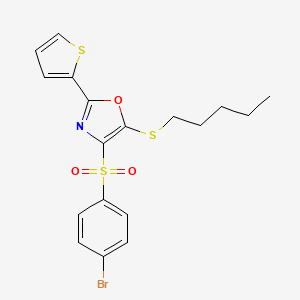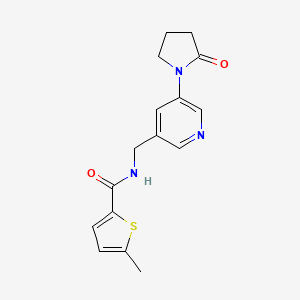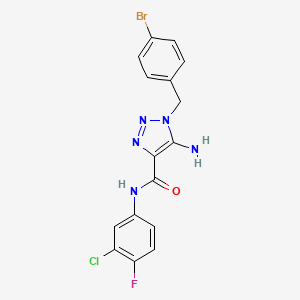
1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with similar structural motifs and their biological activities. These compounds are designed to target specific pathways in cancer cells and have shown promising results as potential therapeutic agents.
Synthesis Analysis
The synthesis of related diaryl urea derivatives involves structure-based design and efficient synthetic routes. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives is reported to be straightforward and efficient, leading to compounds with potent activity against chronic myeloid leukemia (CML) cell lines . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives is guided by computer-aided design, resulting in compounds with significant antiproliferative effects on various cancer cell lines . These methods could potentially be adapted for the synthesis of 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of specific functional groups and substituents on the phenyl rings, such as fluorine atoms or methoxy groups, can significantly influence the potency and selectivity of these compounds towards cancer cells. The structure-activity relationship (SAR) analysis is a key tool in understanding how different substitutions affect the biological activity .
Chemical Reactions Analysis
Diaryl urea derivatives undergo various chemical reactions that are essential for their biological function. These reactions may include interactions with enzymes or receptors in the cancer cells, leading to the inhibition of cell proliferation or induction of apoptosis. For example, compound 7 from paper exerts its effect via reduced protein phosphorylation of the PI3K/Akt signal pathway, which is a critical pathway in cancer cell survival and proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties determine how well the compounds are absorbed, distributed, metabolized, and excreted from the body, which in turn affects their efficacy and safety as anticancer agents. The specific properties of 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea would need to be experimentally determined to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
- The analysis of crystal structures such as chlorfluazuron reveals insights into the dihedral angles and intermolecular interactions, including hydrogen bonds and π–π interactions, which are crucial for understanding the chemical behavior and potential applications of related compounds (Cho et al., 2015).
Chemical Synthesis and Reactions
- Research into cyclocondensation reactions involving urea showcases the synthesis of novel pyrimidinones, highlighting the versatility of urea derivatives in creating complex molecules with potential for various applications (Bonacorso et al., 2003).
Supramolecular Chemistry
- The study of dimerization of ureidopyrimidones via quadruple hydrogen bonding demonstrates the compound's potential in supramolecular chemistry, offering a building block for more complex structures (Beijer et al., 1998).
Material Science Applications
- Investigations into the luminescence of Ln(III)-complexes containing fluorinated β-diketone and oxygen donor ancillary ligands, including urea, suggest potential applications in advanced displays and OLEDs due to enhanced luminescence properties (Singh et al., 2020).
Herbicide Development
- The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents show the potential of urea derivatives in the development of novel herbicides, indicating the wide-ranging applications of such compounds (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-10-15(11(2)21-16(20-10)24-5-3-4-6-24)23-17(25)22-14-8-12(18)7-13(19)9-14/h7-9H,3-6H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVYTTAGBLDBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)
![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)


![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)
![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)